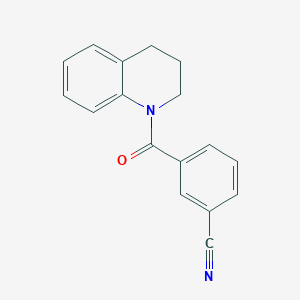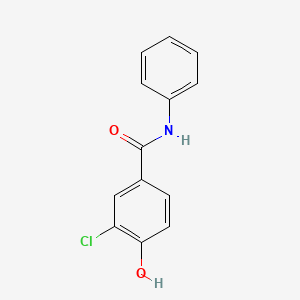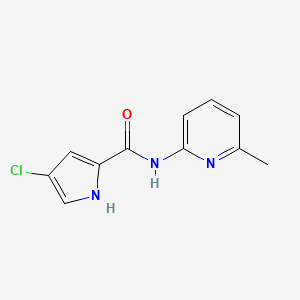
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is also known by its chemical name, GSK2330672, and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors. For example, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. Inhibition of PDE4 has been proposed as a potential therapeutic strategy for a range of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide can exhibit a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of PDE4 by the compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. The compound has also been reported to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for certain targets. This can make it a useful tool for studying specific biological pathways and processes. However, the compound's potency can also make it difficult to work with, as small variations in concentration can have significant effects on experimental outcomes. Additionally, the compound's selectivity may limit its usefulness in certain contexts where multiple targets are involved.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another direction is the investigation of the compound's effects on other biological targets and pathways, which could expand its potential applications in drug discovery. Finally, further studies are needed to fully understand the compound's mechanism of action and how it interacts with specific targets in the body.
Métodos De Síntesis
The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been described in several publications. One method involves the reaction of 6-methylpyridin-2-amine with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate amide coupling reagent to yield the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been investigated for its potential applications in drug discovery, particularly in the areas of cancer, inflammation, and neurological disorders. Several studies have reported the compound's ability to inhibit the activity of specific enzymes and receptors that are involved in these disease processes.
Propiedades
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSCOJLWWMETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)



![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)


![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)
